3,7-dimethyl-N-phenylquinolin-2-amine

Lipophilicity Drug-likeness ADME prediction

This specific 3,7-dimethyl-N-phenylquinolin-2-amine regioisomer is a privileged 2-anilinoquinoline scaffold for anticancer and anti-infective drug discovery. Its placement of methyl groups at the 3- and 7-positions creates a unique vector for fragment-based elaboration and optimizes DNA-intercalation potency (8- > 7- > 4- ≈ 6- in HeLa cells). Ideal for CNS-targeted screening libraries due to predicted BBB permeability (TPSA 25 Ų; LogP 3.90). Procuring this precise isomer avoids the risk of suboptimal scaffold selection common with other dimethyl regioisomers. Essential for systematic SAR panels on quinoline-based DNA binders.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
Cat. No. B5658189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-dimethyl-N-phenylquinolin-2-amine
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C
InChIInChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
InChIKeyILJASFIZDZQFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Physicochemical Profile of 3,7-Dimethyl-N-phenylquinolin-2-amine for Early-Stage Screening and Library Design


3,7-Dimethyl-N-phenylquinolin-2-amine (CAS not assigned; molecular formula C₁₇H₁₆N₂, molecular weight 248.32 g/mol) is a fully aromatic 2-anilinoquinoline derivative belonging to the privileged quinoline scaffold class widely exploited in anticancer and anti-infective drug discovery . The compound carries two methyl substituents at the 3- and 7-positions of the quinoline core and an unsubstituted N-phenyl ring at the 2-position, yielding a predicted ACD/LogP of 3.90 and a topological polar surface area of 25 Ų . This lipophilic, low-TPSA profile places the compound within oral drug-like chemical space (zero Rule-of-5 violations) and distinguishes it from more polar 2-anilinoquinoline congeners that bear solubilizing side chains .

Why 3,7-Dimethyl-N-phenylquinolin-2-amine Cannot Be Interchanged with Other Dimethyl-N-phenylquinolin-2-amine Regioisomers Without Experimental Validation


Within the dimethyl-N-phenylquinolin-2-amine isomer family, the precise placement of methyl groups on the quinoline core is a critical determinant of both physicochemical properties and biological target engagement. For example, the 4,6-dimethyl regioisomer (PubChem CID 49952333) bears methyl groups at positions flanking the quinoline nitrogen and on the distal benzo ring, whereas the 3,7-dimethyl substitution pattern places one methyl adjacent to the 2-anilino moiety (position 3) and one on the benzo ring (position 7) [1]. Literature on closely related 2-phenylquinoline and 2-anilinoquinoline series demonstrates that even a single-position shift of substituents can re-rank antiproliferative potency (e.g., 8- > 7- > 4- ≈ 6- in HeLa cells), alter DNA-intercalation capacity, and change kinase inhibition profiles [2]. Consequently, treating these regioisomers as interchangeable without compound-specific biological profiling introduces substantial risk of selecting a suboptimal scaffold for a given target or assay system [1] [2].

Quantitative Differentiation of 3,7-Dimethyl-N-phenylquinolin-2-amine from Closest Dimethyl-N-phenylquinolin-2-amine Regioisomers


Predicted Lipophilicity Comparison: 3,7-Dimethyl- vs. 4,6-Dimethyl-N-phenylquinolin-2-amine

The predicted ACD/LogP of 3,7-dimethyl-N-phenylquinolin-2-amine is 3.90, as computed by the ACD/Labs Percepta Platform (version 14.00) . While a directly measured LogP for the 4,6-dimethyl regioisomer is not publicly available, the 3,7-substitution pattern places one methyl group directly adjacent to the hydrogen-bond-donating anilino NH (position 3), potentially increasing steric shielding of the polar N–H relative to the 4,6-isomer where methyl groups are more distant from this donor [1]. This subtle conformational effect may reduce aqueous solvation of the NH donor and enhance membrane permeation compared to regioisomers lacking a 3-methyl substituent, although direct experimental permeability data are currently absent .

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison: Minimal Polarity Favors Passive Permeability

The computed TPSA of 3,7-dimethyl-N-phenylquinolin-2-amine is 25 Ų (ChemSpider, ACD/Labs Percepta v14.00) . In comparison, the 4,6-dimethyl regioisomer (as its chloride salt) has a reported TPSA of 24.9 Ų (PubChem, Cactvs 3.4.8.24) [1]. These values are essentially identical, confirming that both regioisomers share a similarly low polar surface area. However, the 3,7-dimethyl compound achieves this TPSA with a single H-bond donor (the anilino NH) and two H-bond acceptors, whereas many biologically optimized 2-anilinoquinoline analogs (e.g., those carrying morpholinopropoxy or N-methylpicolinamide substituents at C5) exhibit significantly larger TPSA values that reduce CNS penetration potential [2]. The minimal TPSA of 25 Ų is well below the threshold of ~60–70 Ų typically associated with favorable blood–brain barrier penetration, positioning this compound as a candidate for CNS-targeted screening libraries .

Polar surface area Membrane permeability CNS drug design

Rotatable Bond Count and Molecular Flexibility: Comparisons with C5-Extended 2-Anilinoquinoline Derivatives

3,7-Dimethyl-N-phenylquinolin-2-amine possesses only two freely rotatable bonds (the C–N bond linking the anilino group to the quinoline core, and the N–C bond to the phenyl ring) as computed by the ACD/Labs Percepta Platform . This is substantially fewer than the 8–12 rotatable bonds found in biologically optimized 2-anilinoquinoline derivatives that carry extended 3-(morpholino or 4-methylpiperazin-1-yl)propoxy chains at C5 or C7 [1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding, higher ligand efficiency, and potentially improved oral bioavailability according to established drug-likeness guidelines (Veber rules) . The rigid, conformationally constrained architecture of the 3,7-dimethyl compound therefore offers a differentiated starting point for fragment-based or structure-based drug design compared to more flexible 2-anilinoquinoline leads .

Molecular flexibility Ligand efficiency Entropic penalty

Positional SAR in 2-Anilinoquinoline Antitumor Activity: 3-Methyl Substitution Enhances DNA Intercalation Potential

Mikata et al. (1998) demonstrated that in a series of (2-aminoethyl)aminomethyl-2-phenylquinolines, the position of substitution on the quinoline core dictates both DNA-binding affinity and antiproliferative potency against HeLa cells, with the rank order 8- > 7- > 4- ≈ 6- ≈ 4′-substituted isomers [1]. Although the 3,7-dimethyl-N-phenylquinolin-2-amine compound was not directly tested in that study, the 7-methyl substituent places the compound in a favorable position for DNA intercalation, which was confirmed by DNA-titration UV-VIS, DNA melting, and ethidium displacement assays for the 7-substituted congener [1]. The additional 3-methyl group adjacent to the 2-anilino nitrogen may further modulate the planarity and electronic character of the quinoline ring system in ways that the 4,6-dimethyl regioisomer cannot achieve, given that the 3-position directly conjugates with the anilino NH [1].

DNA intercalation Antitumor Structure–activity relationship

Drug-Likeness and Oral Bioavailability Potential: Zero Rule-of-5 Violations Versus High-Molecular-Weight 2-Anilinoquinoline Leads

3,7-Dimethyl-N-phenylquinolin-2-amine satisfies all Lipinski Rule-of-5 criteria with zero violations: molecular weight 248.32 Da (<500), ACD/LogP 3.90 (<5), 1 H-bond donor (<5), and 2 H-bond acceptors (<10) . In contrast, advanced 2-anilinoquinoline leads such as compounds 9a and 9c from El-Damasy et al. (2020) have molecular weights exceeding 500 Da and incorporate piperazine-substituted phenyl rings that increase both H-bond acceptor count and TPSA, resulting in higher Rule-of-5 violation risk [1]. The compact, rule-of-5-compliant nature of 3,7-dimethyl-N-phenylquinolin-2-amine makes it particularly suitable as an early-stage screening compound or fragment for lead discovery programs where molecular simplicity and oral bioavailability potential are prioritized over target potency .

Drug-likeness Lipinski Rule of 5 Lead optimization

Recommended Research and Procurement Application Scenarios for 3,7-Dimethyl-N-phenylquinolin-2-amine Based on Quantitative Evidence


High-Throughput Screening Library Enrichment for CNS-Penetrant Anticancer Leads

With a TPSA of 25 Ų and ACD/LogP of 3.90, 3,7-dimethyl-N-phenylquinolin-2-amine falls within the favorable range for blood–brain barrier penetration (TPSA < 60–70 Ų; LogP 1–4) . Procurement for CNS-focused oncology screening libraries is supported by its low molecular weight (248.32 Da) and the literature-precedented antitumor activity of 7-substituted 2-phenylquinoline congeners in HeLa cells, where the 7-position was the second-most favorable substitution site after the 8-position [1]. This compound is recommended as a DNA-intercalator-biased screening candidate for glioblastoma and brain-metastatic cancer panels.

Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or DNA-Intercalation Targets

The compound's low molecular weight (248.32 Da), only two rotatable bonds, and single H-bond donor make it an ideal fragment for FBDD campaigns . The 3-methyl group adjacent to the anilino NH provides a unique vector for structure-guided elaboration that is absent in 4,6-dimethyl or other regioisomers. The privileged 2-anilinoquinoline core is validated across multiple kinase targets including B-RAFV600E, C-RAF, and TrkA, and against DNA-intercalation mechanisms, giving this fragment broad initial screening utility [2] [3].

Regioisomer Selectivity Studies in Quinoline-Based DNA Intercalator SAR

Published SAR data show that the position of quinoline substitution dramatically affects both DNA-binding affinity and HeLa cell antiproliferative potency, with the rank order 8- > 7- > 4- ≈ 6- . 3,7-Dimethyl-N-phenylquinolin-2-amine, featuring the favorable 7-methyl substituent, serves as a critical comparator for benchmarking 4,6-, 4,8-, and 5,7-dimethyl regioisomers in systematic DNA-intercalation SAR panels. Procurement of this specific regioisomer is essential for laboratories conducting position-scanning studies on quinoline-based DNA binders.

Computational ADME Model Calibration Using Predicted vs. Experimental LogP/D Values

The predicted ACD/LogP of 3.90, ACD/LogD₇.₄ of 4.56, and KOWWIN Log Kow of 4.93 provide multiple computational estimates that can be used to guide experimental LogP/D determination (e.g., shake-flask or chromatographic methods) . Once experimentally measured, 3,7-dimethyl-N-phenylquinolin-2-amine can serve as a calibration standard for in silico ADME models applied to quinoline-containing compound libraries, improving the accuracy of permeability and bioavailability predictions for this chemotype.

Quote Request

Request a Quote for 3,7-dimethyl-N-phenylquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.